molecular formula C19H19N3O3 B2485217 (E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide CAS No. 1706474-74-9

(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2485217
CAS No.: 1706474-74-9
M. Wt: 337.379
InChI Key: MRFPHAPFZRHWBP-MDZDMXLPSA-N
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Description

(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Transformations

The compound under discussion is structurally related to various furan and acrylamide derivatives which are actively researched for their potential applications in chemical synthesis. For instance, studies have explored the synthesis and transformations of related compounds like 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, indicating the utility of such structures in chemical synthesis processes and the formation of complex heterocyclic compounds (El’chaninov et al., 2018). Similarly, research into the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety suggests that such structures are pivotal in constructing complex chemical entities (Farag et al., 2011).

Application in Chromatography

Acrylamide derivatives, particularly those that are optically active, have been synthesized and investigated for their potential application as chiral stationary phases (CSPs) in chromatography. For instance, macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives has been studied for its application in enantioseparation capacities, indicating the relevance of such compounds in improving chromatographic performances (Tian et al., 2010).

Cytotoxic Properties and Drug Development

The structural analogs of (E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide have been extensively researched for their cytotoxic properties and potential in drug development. For instance, focused library development of 2-phenylacrylamides as broad-spectrum cytotoxic agents has been explored, with certain analogs showing significant potency against a range of cancer cell lines (Tarleton et al., 2013).

Biocatalysis and Green Chemistry

The use of marine and terrestrial fungi in the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to its corresponding products indicates the compound's potential in green chemistry applications. The enantioselective reactions mediated by these microorganisms and the determination of absolute configuration by electronic circular dichroism (ECD) spectra provide insights into the biocatalytic applications of related acrylamide derivatives (Jimenez et al., 2019).

Properties

IUPAC Name

(E)-N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-18(10-9-15-6-4-12-24-15)20-13-14-5-3-11-22(14)19-21-16-7-1-2-8-17(16)25-19/h1-2,4,6-10,12,14H,3,5,11,13H2,(H,20,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFPHAPFZRHWBP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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